N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Chemical Identity and Classification

Molecular Description and Basic Structure

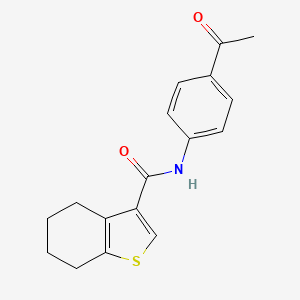

N-(4-Acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 7062-14-8) is a heterocyclic organic compound characterized by a fused bicyclic scaffold. Its structure comprises a 4,5,6,7-tetrahydro-1-benzothiophene core, which features a partially saturated six-membered cyclohexane ring fused to a sulfur-containing thiophene ring. At position 3 of the benzothiophene system, a carboxamide group (-CONH-) is attached, which links to a 4-acetylphenyl substituent (Figure 1).

Key structural features :

- Benzothiophene backbone : The sulfur atom at position 1 contributes to aromaticity, while the tetrahydro modification introduces partial saturation, enhancing conformational flexibility.

- Carboxamide linkage : The -CONH- group bridges the benzothiophene core and the acetylphenyl moiety, enabling hydrogen bonding and dipole interactions.

- Acetylphenyl substituent : The para-acetyl group (-COCH₃) on the benzene ring introduces electron-withdrawing effects, influencing reactivity and solubility.

Position Within Benzothiophene Derivative Family

This compound belongs to the tetrahydrobenzothiophene carboxamide subclass, distinguished by its saturated cyclohexane ring and amide functionalization. It shares structural homology with pharmacologically active benzothiophenes such as raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor). Unlike simpler benzothiophenes (e.g., benzo[b]thiophene-2-carboxylic acid), the tetrahydro modification and acetylphenyl group expand its potential for targeted molecular interactions.

Historical Context in Heterocyclic Chemistry Research

Benzothiophene derivatives gained prominence in the mid-20th century due to their bioisosteric relationship with indoles and furans. The synthesis of this compound builds on advancements in transition-metal-catalyzed cyclization (e.g., palladium-mediated heterocyclodehydration) and radical-promoted substitutive heterocyclization . These methods enabled efficient access to complex benzothiophene scaffolds, facilitating structure-activity studies in medicinal chemistry.

Basic Physicochemical Properties

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₇NO₂S (Table 1) corresponds to a molecular weight of 299.387 g/mol . The elemental composition includes:

- Carbon (68.20%) : Predominantly from the benzothiophene and acetylphenyl groups.

- Hydrogen (5.73%) : Distributed across the tetrahydro ring and acetyl moiety.

- Nitrogen (4.68%) : Localized in the carboxamide group.

- Oxygen (10.69%) : Present in the acetyl and carboxamide functionalities.

- Sulfur (10.71%) : Integral to the thiophene ring.

Table 1 : Molecular formula and weight analysis

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇NO₂S |

| Molecular Weight (g/mol) | 299.387 |

| Carbon (%) | 68.20 |

| Hydrogen (%) | 5.73 |

| Nitrogen (%) | 4.68 |

| Oxygen (%) | 10.69 |

| Sulfur (%) | 10.71 |

Physical State and Appearance

While specific data for this compound are limited, analogous tetrahydrobenzothiophene carboxamides typically exist as crystalline solids at room temperature. The acetylphenyl group likely reduces solubility in polar solvents (e.g., water) due to its hydrophobic character, while the carboxamide moiety may enhance solubility in aprotic solvents like dimethyl sulfoxide (DMSO).

Initial Structure-Property Relationships

- Aromaticity vs. Saturation : The tetrahydro ring reduces planarity compared to fully aromatic benzothiophenes, potentially improving metabolic stability.

- Electron-Withdrawing Effects : The acetyl group deactivates the phenyl ring, directing electrophilic substitution to the meta position.

- Hydrogen-Bonding Capacity : The carboxamide group serves as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHRPIDSGGOKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414161 | |

| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7062-14-8 | |

| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example Reaction Scheme

$$

\text{Malononitrile} + \text{Ketone} + \text{S} \xrightarrow{\text{Ethanol}, \text{Reflux}} \text{Tetrahydrobenzothiophene}

$$

Amide Formation

After synthesizing the tetrahydrobenzothiophene core, the next step involves forming the amide bond:

Reactants : The tetrahydrobenzothiophene derivative is reacted with an acyl chloride or carboxylic acid.

Conditions : Reactions are often conducted in solvents like dimethyl sulfoxide (DMSO) or using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

-

- The nucleophilic amine attacks the carbonyl carbon of the acyl chloride or acid, leading to amide bond formation.

Example Reaction Scheme

$$

\text{Tetrahydrobenzothiophene} + \text{Acid/Acyl Chloride} \xrightarrow{\text{DMSO}} \text{N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide}

$$

Synthesis Summary Table

| Method | Key Reactants | Conditions | Yield (%) | References |

|---|---|---|---|---|

| Gewald Reaction | Malononitrile, Ketone, Sulfur | Ethanol, Reflux | Varies | |

| Amide Formation | Tetrahydrobenzothiophene, Acyl Chloride | DMSO, EDC | Varies |

Chemical Reactions Analysis

Functionalization of the Thiophene Core

Acylation and condensation reactions are common strategies for modifying tetrahydrobenzo[b]thiophene derivatives:

-

Acylation : Compound 1 reacted with benzoyl chloride to form 6 , confirmed by FT-IR (υ = 1667 cm⁻¹ for C=O) and ¹H-NMR (δ = 7.55–7.96 ppm for aromatic protons) .

-

Schiff Base Formation : Condensation with aldehydes (e.g., o-bromo benzaldehyde) produced imine derivatives (e.g., 9 ), characterized by the absence of NH₂ bands in FT-IR and aromatic proton signals in ¹H-NMR .

Pyrimidine and Thiourea Derivatives

Reactions with heterocyclic reagents:

-

Thiourea Derivatives : Compound 4 (thiophen-2-yl thiourea) was synthesized via reaction with phenyl isothiocyanate, showing NH stretches at υ = 3208–3288 cm⁻¹ .

-

Pyrimidinones : Treatment of intermediates with phosphorus pentasulfide yielded thione derivatives (e.g., 16 ), confirmed by C=S absorption at υ = 1362 cm⁻¹ .

Analgesic Activity of Related Compounds

While not directly applicable, research on structurally similar compounds (e.g., 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]tetrahydrobenzo[b]thiophene-3-carboxylic acids) demonstrated significant analgesic effects in mice, surpassing metamizole .

Key Limitations in Available Data

-

No Direct References : The exact compound N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not synthesized or analyzed in the reviewed studies.

-

Methodological Gaps : The reported reactions (acylation, Schiff base formation) suggest potential pathways for modifying the parent tetrahydrobenzo[b]thiophene scaffold, but experimental details for introducing a 4-acetylphenyl group are unavailable.

For comprehensive data on the requested compound, further experimental synthesis and characterization (e.g., FT-IR, NMR, HPLC-MS) would be required. Consultation of specialized chemical databases (e.g., Reaxys, SciFinder) or targeted laboratory studies is recommended.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds, including N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A study demonstrated that certain benzothiophene derivatives showed cytotoxicity towards human colon cancer cell lines with IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Human colon cancer | < 10 |

| 5-Fluorouracil | Human colon cancer | > 20 |

Inhibition of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of glutaminyl cyclase. This enzyme plays a crucial role in the development of neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme could lead to therapeutic advances in treating cognitive dysfunctions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Mechanism of Action : The compound's structure allows it to bind effectively to target receptors or enzymes involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells and modulation of neurodegenerative pathways.

Case Study 1: Cytotoxicity in Cancer Research

In a series of experiments involving human Molt 4/C8 T-lymphocytes and murine L1210 leukemic cells, this compound demonstrated selective toxicity. The compound exhibited a higher potency compared to other analogs tested within the same series .

Case Study 2: Neuroprotective Potential

Research focusing on the modulation of glutaminyl cyclase activity revealed that this compound could potentially alleviate symptoms associated with neurodegenerative disorders. By inhibiting this enzyme, the compound may reduce the formation of neurotoxic peptides associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Findings :

- Compound C exhibited the highest anticorrosive efficiency due to its strong electron-withdrawing cyano group, which enhances adsorption on metal surfaces.

- The carboxamide group in Compound A contributed to moderate activity, while the ethyl ester in B reduced performance due to lower polarity.

| Compound | Substituent | Key Property | Anticorrosive Efficiency (Relative) |

|---|---|---|---|

| A | Carboxamide | Moderate polarity | Intermediate |

| B | Ethyl ester | Reduced polarity | Low |

| C | Carbonitrile | High electron-withdrawing effect | High |

Antimicrobial Thiophene Derivatives

Two analogues, (I) and (II) , demonstrated antibacterial and antifungal activities :

- Compound I: 2-{[(E)-(4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Compound II: N-(4-Methylphenyl)-2-{[(E)-(4-Methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Structural and Functional Insights :

- The methoxy group in I enhances electron density, favoring interactions with microbial targets, while the methyl group in II provides steric bulk.

- I forms intermolecular C–H⋯O hydrogen bonds, stabilizing crystal packing, whereas II lacks significant intermolecular interactions.

- Both compounds exhibit intramolecular N–H⋯N hydrogen bonds, restricting conformational flexibility and enhancing stability.

| Compound | Aromatic Substituent | Hydrogen Bonding | Bioactivity (Relative) |

|---|---|---|---|

| I | 4-Methoxyphenyl | Inter- and intramolecular | High |

| II | 4-Methylphenyl | Intramolecular only | Moderate |

Substituent Effects on Physicochemical Properties

- N-(4-Fluorophenyl) derivative (CAS 69438-16-0): The electron-withdrawing fluorine atom increases solubility in polar solvents compared to the acetylphenyl variant .

- N-(4-Chlorophenyl) derivative (CAS 69438-16-0): Chlorine’s inductive effect may alter metabolic stability but poses higher toxicity risks .

Crystallographic and Conformational Studies

- Hydrogen Bonding Patterns : Etter’s graph set analysis reveals that intramolecular hydrogen bonds in analogues like I and II create pseudo-six-membered rings, reducing conformational flexibility .

- Crystallography Tools : Structures of these compounds were resolved using SHELX (for refinement) and ORTEP-3 (for graphical representation), highlighting the tetrahydrobenzothiophene core’s planar geometry .

Biological Activity

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that belongs to the benzothiophene family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO2S |

| Molecular Weight | 299.387 g/mol |

| Density | 1.267 g/cm³ |

| Boiling Point | 434 °C at 760 mmHg |

| Flash Point | 216.3 °C |

| LogP | 4.1548 |

These properties indicate a relatively stable structure that can interact with various biological targets.

Anticancer Activity

Benzothiophene derivatives have shown promising anticancer properties. Studies have demonstrated that modifications in the benzothiophene structure can significantly enhance cytotoxicity against various cancer cell lines. For instance, a study indicated that specific substitutions on the benzothiophene scaffold led to increased activity against breast cancer cells (IC50 values ranging from 10 μM to 30 μM) .

Table: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 25 |

| Benzothiophene Derivative A | HeLa (Cervical) | 18 |

| Benzothiophene Derivative B | A549 (Lung) | 22 |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a mechanism through which it may exert therapeutic effects in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiophenes have been documented extensively. This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Table: Antimicrobial Activity

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the acetyl group at the para position of the phenyl ring enhances its lipophilicity and facilitates better interaction with biological targets. Additionally, modifications to the thiophene ring can influence its binding affinity and selectivity towards specific enzymes or receptors .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of benzothiophene derivatives:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that derivatives with higher lipophilicity showed increased cytotoxicity due to better cellular uptake.

- Inflammatory Models : In vivo models using mice demonstrated that treatment with this compound resulted in reduced inflammation markers compared to controls.

- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with this compound, showing significant reduction in bacterial load and highlighting its potential in treating resistant infections.

Q & A

Q. Key Parameters :

- Solvent choice (ethanol, DMF) and catalyst (triethylamine).

- Reaction time (3–6 hours) and temperature (reflux conditions).

How can spectroscopic and crystallographic techniques characterize this compound?

Q. Basic Characterization

Q. Advanced Analysis

- Hydrogen Bonding Patterns : Graph set analysis (e.g., Etter’s formalism) identifies intra-/intermolecular interactions, such as N–H⋯N bonds in related benzothiophene carboxamides, which stabilize molecular conformations .

- Crystal Packing : Studies on analogs (e.g., N-(4-fluorophenyl) derivatives) reveal coplanar aromatic systems and intermolecular C–H⋯O interactions .

What biological activities are associated with this compound, and how are they evaluated?

Q. Basic Screening

- Antimicrobial Assays : Analogs (e.g., N-(3-methylphenyl)-tetrahydrobenzothiophene carboxamides) show antibacterial/antifungal activity via agar diffusion or microdilution assays .

- Enzyme Inhibition : Anti-tyrosinase activity is tested spectrophotometrically using mushroom tyrosinase and L-DOPA as a substrate .

Q. Advanced Pharmacological Studies

- Structure-Activity Relationships (SAR) : Modifying substituents (e.g., methoxy vs. methyl groups) on the phenyl ring alters bioactivity. For example, 4-methoxy derivatives exhibit stronger antifungal effects due to enhanced electron-donating capacity .

- Mechanistic Studies : Molecular docking or MD simulations predict binding modes to target enzymes (e.g., tyrosinase) using software like AutoDock .

How are contradictions in pharmacological data resolved for this compound?

Q. Methodological Considerations

- Reproducibility Checks : Verify synthetic purity (HPLC ≥98%) and biological assay conditions (pH, temperature) to rule out experimental artifacts .

- Comparative Studies : Cross-validate results with structurally related compounds (e.g., N-(4-methylphenyl) analogs) to identify substituent-specific trends .

Q. Statistical Approaches

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess potency variability .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers or consensus trends .

What advanced computational methods predict the compound’s physicochemical properties?

Q. Basic Predictions

Q. Advanced Applications

- ADME Profiling : SwissADME or pkCSM predicts bioavailability, metabolic stability, and toxicity based on logP, PSA, and molecular weight .

- Crystal Structure Prediction (CSP) : Use force fields (e.g., COMPASS) in Materials Studio to simulate polymorph stability and packing efficiency .

How do hydrogen bonding and crystal packing influence the compound’s stability?

Q. Key Observations

Q. Methodology

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury or CrystalExplorer .

- Thermal Analysis : TGA/DSC measures decomposition temperatures linked to packing efficiency .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.